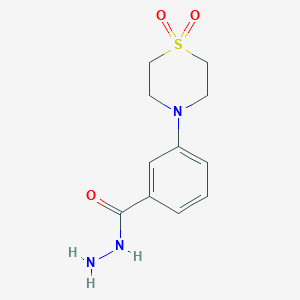

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarbohydrazide

Overview

Description

Synthesis Analysis

The synthesis of benzothiazine derivatives is a topic of interest in several studies. For instance, new thiosemicarbazide derivatives were synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with aryl isothiocyanates, leading to compounds with a 1,2,4-triazole ring after cyclization under reflux conditions in a basic medium . Another study discusses the parallel solution-phase synthesis of 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one derivatives using 1,5-difluoro-2,4-dinitrobenzene, with the introduction of the sulfone group facilitated by urea-hydrogen peroxide and microwave assistance or inorganic base for intramolecular cyclization . Additionally, the microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides from sodium saccharin is reported, highlighting the efficiency of microwave irradiation in the synthesis process .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine core, which can be further modified to yield various derivatives with different biological activities. The papers describe the design and synthesis of novel tricycles based on 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one, integrating two privileged structures into one skeleton . The molecular docking studies of benzimidazole-based thiadiazole and carbohydrazide conjugates reveal multiple hydrogen bond interactions with various amino acid residues at the GSK-3β receptor site, indicating the importance of molecular structure in the activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzothiazine derivatives is explored through various reactions, such as the recyclization of [1,3]thiazino[3,2-a]benzimidazolium salts to form derivatives of 3-(2,3-epithiopropyl)benzimidazol-2-one . These reactions often involve the use of epichlorohydrin and result in the formation of new cyclic structures, demonstrating the versatility of benzothiazine derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are closely related to their biological activities. For example, the antioxidant activities of the synthesized thiosemicarbazide derivatives were evaluated using the DPPH assay and the FRAP assay, with some compounds showing better radical scavenging activities than standard antioxidants like gallic acid and ascorbic acid . The anti-microbial activities of the synthesized 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides were also assessed, with findings that greater lipophilicity in the N-methyl analogues correlated with higher anti-bacterial activities .

Scientific Research Applications

Sulfonamides, including derivatives like 3-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)benzenecarbohydrazide, play a pivotal role in medicinal chemistry due to the primary sulfonamide moiety's presence in a wide array of clinically used drugs. These drugs range from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Recent research has expanded their application into novel drugs with significant antitumor activity, such as apricoxib and pazopanib, highlighting the ongoing need for novel sulfonamides in drug development. The sulfonamide group's versatility suggests its future incorporation into new therapeutic agents, targeting diseases from glaucoma to cancer and beyond (Carta, Scozzafava, & Supuran, 2012).

Benzazoles and Guanidine Moiety

Benzazoles and their derivatives, notable for their wide range of biological activities, have seen synthetic chemists developing new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and Astemizole. The guanidine group, when bonded to a benzazole ring, can significantly modify the biological activity of these heterocycles. This has led to extensive research on synthetic approaches to guanidinobenzazoles, exploring their potential as therapeutic agents across various pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).

Amyloid Imaging in Alzheimer's Disease

Advancements in amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), have revolutionized the early detection of Alzheimer's disease. These radioligands enable the measurement of amyloid in vivo in the brain, providing insights into the pathophysiological mechanisms and progression of amyloid deposits. This breakthrough technique has the potential to significantly impact the evaluation of new antiamyloid therapies (Nordberg, 2007).

Synthetic Strategies for Benzothiazines

Benzothiazines, consisting of a benzene ring attached to a thiazine ring, have found application in drug discovery as potential candidates for treating various diseases, including cancer, diabetes, and hypertension. The review of synthetic strategies for benzothiazine derivatives highlights their importance in the field of medicinal chemistry, underscoring the ongoing research efforts to develop new therapeutic agents based on this heterocyclic compound (Mir, Dar, & Dar, 2020).

properties

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-18(16,17)7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCPTRUYPLTQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarbohydrazide | |

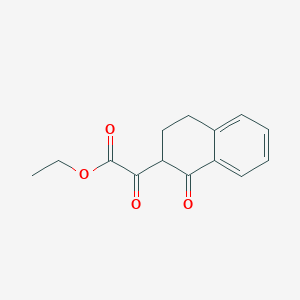

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2520740.png)

![Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2520752.png)